molecular formula C₁₃H₁₃N B143220 N-Benzylaniline CAS No. 103-32-2

N-Benzylaniline

Cat. No. B143220
CAS RN: 103-32-2
M. Wt: 183.25 g/mol
InChI Key: GTWJETSWSUWSEJ-UHFFFAOYSA-N
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Description

N-Benzylaniline is a chemical compound that serves as a scaffold for various synthetic derivatives with significant biological activities. It is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers with specific properties.

Synthesis Analysis

The synthesis of N-Benzylaniline derivatives has been explored in several studies. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provided rapid access to compounds with antiproliferative activity against cancer cell lines . Additionally, the oxidative Povarov reaction has been employed to synthesize 2,4-diarylquinoline derivatives from N-benzylanilines, involving a radical intermediate in the catalytic oxidation process . Furthermore, electrochemical oxidation in aqueous sulfuric acid has been used to produce conducting polymer films from N-benzylaniline .

Molecular Structure Analysis

The molecular structure and electronic configurations of N-benzylaniline and its derivatives have been investigated using various spectroscopic techniques and computational methods. Electronic absorption spectroscopy combined with CNDO/S CI calculations has been used to study the electronic structures and conformations of N-benzylideneaniline derivatives, revealing that certain substituents can induce twisted conformations . The polymerization of N-benzylaniline has also been characterized, showing similarities to polyaniline and indicating a structure with some benzyl groups eliminated .

Chemical Reactions Analysis

N-Benzylaniline derivatives participate in a variety of chemical reactions. The photochemical rearrangement of N-substituted benzylanilines involves the migration of an alkyl group from nitrogen to ortho and para positions, proceeding via a triplet state . Schiff bases derived from N-benzylanilines have been synthesized and reduced to produce fatty acid synthesis inhibitors against biofilm-related methicillin-resistant Staphylococcus aureus (MRSA) .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylaniline and its polymers have been extensively studied. Conductivity measurements indicate that the electrochemically polymerized N-benzylaniline has semiconducting properties, with room temperature conductivity values reported for different forms of the polymer . The solubility of the polymer in various organic solvents has been noted, which is significant for its potential applications .

Scientific Research Applications

  • Drug Development : N-Benzylanilines have been explored for their potential in drug development. For example, they have been designed and synthesized as inhibitors for vascular endothelial growth factor (VEGF)-2, with significant inhibitory activity toward VEGFR-2 tyrosine kinase, suggesting their use in cancer therapy (Uno et al., 2008). Another study highlighted their role in the synthesis of compounds with anti-chlamydial activity, indicating their potential in treating chlamydial infections (Luyksaar et al., 2021).

  • Antimicrobial Agents : Research has shown that N-benzylanilines can act as inhibitors against biofilm-related methicillin-resistant Staphylococcus aureus (MRSA), an important discovery for developing new antimicrobial agents (Zhang et al., 2019).

  • Chemical Synthesis : N-Benzylanilines play a crucial role in chemical synthesis. They have been used in the electrochemical polymerization to produce conducting polymer films (Dong & Li, 1989) and in the solid-phase synthesis of nitrogen-containing heterocyclic compounds (Krchňák et al., 2001).

  • Analytical Chemistry : In analytical chemistry, N-Benzylaniline has been utilized for the selective extraction of molybdenum (V) thiocyanate, demonstrating its utility in specific extraction methods (Khosla & Rao, 1971).

  • Material Science : Its applications extend to material science, particularly in the study of optical properties of polymers. For instance, the optical properties of the poly(N-benzylaniline) thin film have been investigated, providing insights into the refractive index, dielectric constant, and optical band gap of the material (Arslan et al., 2006).

Safety And Hazards

N-Benzylaniline is considered hazardous. It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors .

properties

IUPAC Name

N-benzylaniline
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InChI

InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2
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InChI Key

GTWJETSWSUWSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13N
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DSSTOX Substance ID

DTXSID7059272
Record name Benzenemethanamine, N-phenyl-
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Molecular Weight

183.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS]
Record name Benzylaniline
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Vapor Pressure

0.000913 [mmHg]
Record name Benzylaniline
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Product Name

N-Benzylaniline

CAS RN

103-32-2
Record name Benzylaniline
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Record name N-Benzylaniline
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Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
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complex 2
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Synthesis routes and methods II

Procedure details

According to the general procedure A, chlorobenzene (58 mg, 0.51 mmol) reacted with benzylamine (68 mg, 0.64 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 100° C. for 5 h to give the title compound (85 mg, 92%) as an oil. GC/MS(EI): m/z 183 (M+), 184.
Quantity
58 mg
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reactant
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68 mg
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reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
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59 mg
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Yield
92%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), N-benzyl-trifluoroacetamide (244 mg, 1.20 mmol), K3PO4 (640 mg, 3.01 mmol), evacuated, backfilled with Ar. Iodobenzene (112 μL, 1.00 mmol), ethylene glycol (0.11 mL, 2.0 mmol), and isopropanol (1.5 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 80° C. for 24 h. The resulting white suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL), ethyl acetate (2 mL), and 30% aq ammonia (2 mL) were added. A 0.1 mL sample of the top layer was diluted with ethyl acetate (1 mL) and analyzed by GC to provide a 76% yield of N-phenylbenzylamine.
Quantity
112 μL
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reactant
Reaction Step One
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0.11 mL
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reactant
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1.5 mL
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solvent
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230 μL
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2 mL
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2 mL
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1 mL
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244 mg
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640 mg
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9.6 mg
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Synthesis routes and methods V

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.6) afforded N-(phenyl)benzylamine (166 mg, 91% isolated yield) as colorless liquid. Spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Apodaca, R.; Xiao, W. Org. Lett. 2001, 3, 1745-1748.
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425 mg
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131 μL
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112 μL
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111 μL
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10 mg
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hexane ethyl acetate
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylaniline
Reactant of Route 2
N-Benzylaniline
Reactant of Route 3
Reactant of Route 3
N-Benzylaniline
Reactant of Route 4
Reactant of Route 4
N-Benzylaniline
Reactant of Route 5
N-Benzylaniline
Reactant of Route 6
N-Benzylaniline

Citations

For This Compound
1,870
Citations
R Betz, C McCleland, H Marchand - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C13H13N, is an N-alkylated derivative of aniline. The N atom is present in a nearly planar molecular geometry (angles sums at the N atom are 358 and 359 in the …
Number of citations: 4 scripts.iucr.org
M Arslan, H Duymuş… - The Journal of Physical …, 2006 - ACS Publications
… Poly(N-benzylaniline) was chemically prepared from N-benzylaniline in aqueous HCl (Merck) solution. To 0.46 g of N-benzylaniline in 20 mL of 2 M aqueous HCl solution in a 100-mL …
Number of citations: 36 pubs.acs.org
S Dong, Z Li - Synthetic metals, 1989 - Elsevier
… N-Benzylaniline was purified by recrystallization twice from petroleum ether (bp 60-90 C) … The preparation of the polymer was carried out from solutions containing 0.1 M N-benzylaniline …
Number of citations: 20 www.sciencedirect.com
SY Han, H Inoue, T Terada, S Kamoda… - Journal of enzyme …, 2003 - Taylor & Francis
Lignostilbene-α,β-dioxygenase (LSD, EC 1.13.11.43) is involved in oxidative cleavage of the central double bond of lignostilbene to form the corresponding aldehydes by a mechanism …
Number of citations: 14 www.tandfonline.com
H Sun, Y Chai, Y Pan - The Journal of Organic Chemistry, 2012 - ACS Publications
… N-benzylaniline, we should first tackle where the protonation site is. In view of the protonation site, the unsubstituted N-benzylaniline would … of protonated N-benzylaniline (Scheme 1). …
Number of citations: 26 pubs.acs.org
M Oki, K Mutai - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
… vN-H bands for N-benzylaniline was reported by Oki and Iwamura1), while Russel and Thompson2) had reported the presence of two vN-H bands for N-benzylaniline … of N-benzylaniline …
Number of citations: 23 www.journal.csj.jp
YT Park, IH Lee, YH Kim - Journal of Heterocyclic Chemistry, 1994 - Wiley Online Library
… Iodo-substituted N-benzylaniline gave a high quantum yield for the photocyclization. In the case of iodo-substituted 7V-benzylaniline, free phenyl radicals which formed from cleavage of …
Number of citations: 15 onlinelibrary.wiley.com
A Malinauskas, R Holze - Journal of Solid State Electrochemistry, 1999 - Springer
… In the present study we have investigated the electropolymerisation of N-benzylaniline (NBA) at indiumdoped tin oxide coated (ITO) glass electrodes and some properties of the …
Number of citations: 40 link.springer.com
H Hikawa, K Izumi, Y Ino, S Kikkawa… - Advanced Synthesis …, 2015 - Wiley Online Library
… while mono-N-benzylaniline (3a) with benzyl alcohol (2a, 1 equiv.) afforded dibenzylated 4a in 37% yield (entries 1 and 2). Furthermore, using a 1:1 mixture of mono-N-benzylaniline (3a…
Number of citations: 16 onlinelibrary.wiley.com
MT Nguyen, LH Dao - Journal of the Electrochemical Society, 1989 - iopscience.iop.org
… Uniform green poly(N-benzylaniline) films were obtained from aqueous solution of 0.1 M N-benzylaniline in 1.0 M phosphoric acid, in a similar cell, by scanning the potential between +…
Number of citations: 115 iopscience.iop.org

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